
2-Bromo-3-fluorotoluene molecular weight and
formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromo-3-fluorotoluene

Cat. No.: B1266709 Get Quote

An In-Depth Technical Guide to 2-Bromo-3-fluorotoluene: Synthesis, Applications, and

Experimental Protocols

Introduction
2-Bromo-3-fluorotoluene is a halogenated aromatic compound that has emerged as a critical

building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine

atom, a fluorine atom, and a methyl group on a benzene ring—provides a versatile platform for

constructing complex molecular architectures. The strategic placement of these functional

groups allows for selective and sequential chemical transformations, making it an invaluable

intermediate in the development of high-value materials, particularly in the pharmaceutical and

agrochemical industries.[1][2]

The presence of the bromine atom offers a reactive handle for a wide array of cross-coupling

reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Simultaneously, the

fluorine atom often imparts desirable physicochemical properties to the final target molecule,

including enhanced metabolic stability, increased lipophilicity, and improved binding affinity—a

strategy widely employed in drug design.[3] This guide, prepared for researchers and drug

development professionals, provides a comprehensive overview of 2-Bromo-3-fluorotoluene,

from its core properties to its practical application in the laboratory.
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The utility of any chemical intermediate begins with a thorough understanding of its

fundamental properties. 2-Bromo-3-fluorotoluene is a combustible liquid at room temperature

with characteristics that dictate its handling, storage, and reactivity.[1][4]

Property Value Source(s)

Molecular Formula C₇H₆BrF [5][6][7][8]

Molecular Weight 189.02 g/mol [5][6][7]

CAS Number 59907-13-0 [5][6][7]

IUPAC Name
2-bromo-1-fluoro-3-

methylbenzene
[5]

Appearance Liquid

Solubility Slightly soluble in water [1][8]

Density ~1.503 g/mL at 25 °C

Purity (Typical) ≥97% (GC) [2]

Synthesis and Mechanistic Insights
The synthesis of polysubstituted aromatic rings like 2-Bromo-3-fluorotoluene requires careful

strategic planning to ensure correct regioselectivity. While multiple pathways exist, a common

and reliable approach involves the diazotization of a substituted aniline followed by a

Sandmeyer reaction.

A plausible and efficient route starts from 3-Fluoro-2-nitrotoluene. The key steps are:

Reduction of the Nitro Group: The nitro group is reduced to an amine. This is typically

achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic

hydrogenation. The choice of a mild reducing agent is crucial to avoid dehalogenation.

Diazotization: The resulting 2-Amino-6-fluorotoluene is treated with nitrous acid (generated in

situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a

diazonium salt. The low temperature is critical to prevent the premature decomposition of the

unstable diazonium intermediate.
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Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) bromide

(CuBr) solution. In this step, the diazonium group is replaced by a bromine atom, yielding the

final product, 2-Bromo-3-fluorotoluene. The copper catalyst facilitates the single-electron

transfer mechanism that is central to this transformation.

This multi-step synthesis is a classic example of directing group chemistry, where existing

substituents are leveraged to install new functional groups with high precision. An alternative,

though often less selective, method involves the direct electrophilic bromination of 3-

fluorotoluene. However, this approach typically yields a mixture of isomers that require

challenging purification.[9][10]

Core Applications in Research and Drug
Development
The true value of 2-Bromo-3-fluorotoluene lies in its role as a versatile synthon for creating

novel molecules with tailored functions.

Pharmaceutical Synthesis: Halogenated intermediates are cornerstones of medicinal

chemistry.[11] This compound serves as a key fragment for building active pharmaceutical

ingredients (APIs). The bromine atom acts as a linchpin for carbon-carbon or carbon-

heteroatom bond formation, allowing for the assembly of a complex molecular core, while the

fluorine atom helps optimize the drug's pharmacokinetic profile.

Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry leverages

fluorinated compounds to develop more potent and stable pesticides, herbicides, and

fungicides.[12][13] 2-Bromo-3-fluorotoluene can be incorporated into new chemical entities

designed for enhanced crop protection.

Materials Science: The unique electronic properties conferred by the bromo and fluoro

substituents make this compound a candidate for synthesizing materials used in applications

such as organic light-emitting diodes (OLEDs).[13]

The primary utility is demonstrated in its application in palladium-catalyzed cross-coupling

reactions, as detailed in the following experimental protocol.
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Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol describes a representative Suzuki-Miyaura reaction to demonstrate the utility of 2-
Bromo-3-fluorotoluene as a building block. This reaction creates a C-C bond, coupling the

aromatic ring to a boronic acid derivative.

Objective: To synthesize 3-Fluoro-2-methyl-4'-phenylbiphenyl from 2-Bromo-3-fluorotoluene
and 4-phenylboronic acid.

Materials:

2-Bromo-3-fluorotoluene (1.0 equiv)

4-Phenylboronic acid (1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

Triphenylphosphine [PPh₃] (0.08 equiv)

Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

1,4-Dioxane (solvent)

Water (co-solvent)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 2-Bromo-3-fluorotoluene, 4-phenylboronic acid, and potassium

carbonate.

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and

triphenylphosphine. Add this catalyst mixture to the main reaction flask. Rationale: Pre-

mixing allows for the in-situ formation of the active Pd(0) catalyst species, which is crucial for

initiating the catalytic cycle.
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Solvent Addition and Degassing: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Rationale: The removal of dissolved oxygen is critical to prevent the oxidation and

deactivation of the palladium catalyst.

Heating: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC). The reaction is typically complete within 4-12 hours.

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature.

Add water and extract the product with an organic solvent such as ethyl acetate (3x).

Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash

column chromatography on silica gel to yield the pure 3-Fluoro-2-methyl-4'-phenylbiphenyl.

Characterization: Confirm the structure and purity of the final product using NMR

spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Suzuki Coupling Workflow Diagram
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1. Reaction Preparation

2. Synthesis

3. Isolation & Purification

Combine Reactants:
2-Bromo-3-fluorotoluene

4-Phenylboronic acid
K₂CO₃

Add Catalyst System:
Pd(OAc)₂ + PPh₃

Inert atmosphere

Add Solvents:
Dioxane/Water

Degas Mixture
(N₂ or Ar purge)

Heat to 80-90 °C
(4-12 hours)

Aqueous Workup
& Extraction

Reaction complete

Dry & Concentrate

Flash Column
Chromatography
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(NMR, MS)

Click to download full resolution via product page

Caption: Workflow for a typical Suzuki cross-coupling reaction.
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Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when

handling 2-Bromo-3-fluorotoluene.

GHS Hazard Statements: The compound is classified with the following hazards:

H315: Causes skin irritation.[5][14]

H319: Causes serious eye irritation.[5][14]

H335: May cause respiratory irritation.[5][14]

It is also a combustible liquid.[1][4]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.[14] All manipulations should be performed in

a well-ventilated fume hood.[14][15]

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][4] Keep

away from heat, sparks, open flames, and strong oxidizing agents.[1][4][15]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Do not allow the product to enter drains.[14][15]

Conclusion
2-Bromo-3-fluorotoluene stands out as a highly valuable and versatile chemical intermediate.

Its trifunctional nature provides chemists with a powerful tool for synthesizing complex

molecules with precision and efficiency. A firm grasp of its properties, synthetic routes, and

reactivity is essential for leveraging its full potential in the research and development of next-

generation pharmaceuticals, agrochemicals, and advanced materials. Adherence to rigorous

safety protocols ensures that its utility can be explored responsibly and effectively in the

laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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